1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-15(12(2)25-21-11)10-23-9-3-4-14(18(23)24)17-20-16(22-26-17)13-5-7-19-8-6-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRDHHHVRPCRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₄N₄O₃
- IUPAC Name : 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
- CAS Number : Not available in current databases.
The compound features multiple functional groups that contribute to its biological activity. The presence of oxazole and oxadiazole rings is particularly noteworthy due to their established roles in various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses notable antibacterial activity comparable to standard antibiotics such as ampicillin and streptomycin .
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| 1 | S. aureus | 15 mm |
| 2 | E. coli | 12 mm |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted that isoxazole derivatives are effective against several cancer cell lines, showcasing IC50 values in the micromolar range .
Immunomodulatory Effects
Isoxazole derivatives have also been reported to modulate immune responses. In vitro studies showed that certain derivatives could inhibit the proliferation of mouse splenocytes and suppress humoral immune responses . This immunosuppressive effect may have therapeutic implications for autoimmune diseases.
The biological activities of the compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : The compound may interact with receptors such as PPARγ (Peroxisome Proliferator Activated Receptor Gamma), which plays a role in glucose metabolism and fat cell differentiation .
- Cell Cycle Modulation : Evidence suggests that the compound can affect cell cycle progression in cancer cells, leading to reduced proliferation rates.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several isoxazole derivatives against common pathogens. The results indicated that the target compound exhibited superior activity against E. coli, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing oxazole and oxadiazole moieties have been investigated for their antimicrobial properties. The structural features of this compound suggest potential efficacy against a range of pathogens due to its ability to interact with biological targets effectively.
- Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation. The presence of multiple heterocycles in this compound may enhance its ability to interact with DNA or other cellular targets involved in cancer progression.
- Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. Studies on related compounds have shown promise in modulating neuroinflammation and oxidative stress.
Drug Discovery
The compound is included in various screening libraries aimed at identifying new drug candidates:
| Library Name | Description |
|---|---|
| Bromodomain Modulators Library | Contains compounds that modulate bromodomain proteins involved in epigenetic regulation. |
| SmartTM Library | A diverse collection of compounds for various biological targets. |
| Epitranscriptome Focused Library | Targets small molecules that influence RNA modifications and related processes. |
These libraries facilitate high-throughput screening to discover new therapeutic agents targeting diseases such as cancer and neurodegeneration.
Material Science Applications
- Polymer Chemistry : The unique structural characteristics of this compound make it a candidate for incorporation into polymer matrices, potentially enhancing the mechanical properties or introducing functional groups that allow for specific interactions with other materials.
- Sensors : The electronic properties of the oxazole and oxadiazole groups can be exploited in the development of sensors that detect specific ions or molecules through changes in conductivity or fluorescence.
Case Study 1: Anticancer Screening
A study evaluated a series of oxazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to the target compound exhibited significant cytotoxicity, suggesting a potential pathway for further research into its anticancer properties.
Case Study 2: Neuroprotective Mechanisms
Research on related dihydropyridine derivatives demonstrated their ability to reduce oxidative stress in neuronal cells. This points towards a potential mechanism by which the target compound could exert neuroprotective effects, warranting further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrimidinone Cores
Compounds 4i and 4j from feature pyrimidinone cores with coumarin and tetrazole substituents. In contrast, the target compound’s 1,2-dihydropyridin-2-one core lacks the pyrimidine nitrogen, which may reduce basicity and alter solubility.
Oxazole-Containing Derivatives
and highlight compounds with 3,5-dimethyl-1,2-oxazol-4-yl groups. For example, ZINC1801665 () incorporates this moiety as a thioether substituent on a thienopyrimidinone core.
Oxadiazole Derivatives
The oxadiazole ring in the target compound is substituted with pyridin-4-yl, whereas lists analogs like 2-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine . Pyridinyl substituents enhance π-π interactions with aromatic residues in biological targets compared to methoxyphenyl groups, which rely on hydrophobic or hydrogen-bonding effects. This difference could translate to higher binding affinity in the target compound .
Core Heterocycle Comparisons
The thieno[2,3-d]pyrimidin-4-one core in ZINC1801665 () is structurally rigid, favoring planar interactions with enzymes. The target compound’s dihydropyridinone core, with partial unsaturation, may adopt non-planar conformations, enabling binding to allosteric sites or proteins requiring induced-fit mechanisms .
Data Table: Structural and Hypothesized Properties of Analogs
Research Findings and Methodological Insights
Computational Predictions
Density-functional theory (DFT) methods, such as those described in , could predict the thermochemical stability of the target compound’s oxadiazole and oxazole rings. Exact-exchange terms in DFT may improve accuracy in modeling π-conjugated systems .
Crystallography and Structural Validation
SHELX software () is widely used for crystal structure determination of heterocycles.
Preparation Methods
Synthesis of the 3,5-Dimethyl-1,2-oxazole-4-ylmethyl Substituent
The 3,5-dimethyl-1,2-oxazole moiety is typically synthesized via cyclocondensation reactions involving β-diketones or their equivalents. A widely adopted method involves the reaction of methyl ketones with hydroxylamine derivatives under acidic conditions . For instance, treatment of 2,4-pentanedione (acetylacetone) with hydroxylamine hydrochloride in ethanol at reflux yields the oxazole ring through a cyclization-dehydration sequence. The methyl groups at positions 3 and 5 arise directly from the methyl substituents of the diketone precursor .
Recent advances have demonstrated the use of benzoin condensation products as starting materials for oxazole synthesis. When methyl ketones are subjected to benzoin condensation followed by oxidation, they generate α-keto aldehydes that readily undergo cyclization with ammonium acetate to form 1,2-oxazoles . This method offers improved regioselectivity and reduced side-product formation compared to classical approaches.
Key Reaction Parameters
-
Reactants : 2,4-pentanedione (2.0 equiv), hydroxylamine hydrochloride (1.2 equiv)
-
Solvent : Ethanol (anhydrous)
-
Temperature : 80°C (reflux)
-
Reaction Time : 6–8 hours
Preparation of 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl Fragment
The pyridin-4-yl-1,2,4-oxadiazole subunit is constructed through a [2+3] cycloaddition strategy involving nitrile oxides and pyridine-4-carboxamidoximes. A robust protocol involves the reaction of pyridine-4-carbonyl chloride with hydroxylamine to form the corresponding amidoxime, which subsequently undergoes cyclization with trichloroacetonitrile in the presence of sodium bicarbonate .
Alternative routes utilize hydrazinecarbothioamide intermediates. For example, 2-isonicotinoyl-N-arylhydrazinecarbothioamide reacts with chloroacetic acid in ethanol under basic conditions (anhydrous sodium acetate) to yield the 1,2,4-oxadiazole ring via simultaneous cyclization and oxidation . This method avoids the need for hazardous nitrating agents and provides excellent yields (85–90%) .
Optimized Cyclization Conditions
Assembly of the 1,2-Dihydropyridin-2-one Core
The central 1,2-dihydropyridin-2-one ring is most efficiently synthesized via Castagnoli-Cushman-type reactions. This three-component process involves the condensation of glutaconic anhydrides with primary amines and aromatic aldehydes. For the target compound, 3-arylglutaconic anhydride reacts with ammonium acetate and formaldehyde in acetonitrile at 60°C to form the dihydropyridinone scaffold with excellent regiocontrol.
Recent modifications to this protocol have introduced microwave-assisted conditions, reducing reaction times from 24 hours to 45 minutes while maintaining yields above 80% . The mechanism proceeds through a tandem aza-Michael addition and cyclodehydration sequence, with the aromatic aldehyde determining the substitution pattern at position 3 of the dihydropyridinone.
Comparative Reaction Outcomes
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional thermal | 60°C | 24 h | 82% |
| Microwave-assisted | 100°C | 45 min | 84% |
Final Coupling and Functionalization
The integration of the three subunits requires sequential alkylation and cross-coupling reactions. The dihydropyridinone core undergoes regioselective bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane, followed by palladium-catalyzed Suzuki-Miyaura coupling with the pyridin-4-yl-1,2,4-oxadiazole boronic ester . The oxazolemethyl group is introduced via nucleophilic substitution, where the brominated intermediate reacts with 3,5-dimethyl-1,2-oxazole-4-methanol in the presence of potassium carbonate .
Critical to this stage is the use of orthogonal protecting groups. The oxadiazole nitrogen atoms are typically protected with tert-butoxycarbonyl (Boc) groups during the coupling steps to prevent undesired side reactions . Final deprotection is achieved using trifluoroacetic acid in dichloromethane, followed by recrystallization from ethanol/water to obtain the pure target compound .
Coupling Reaction Optimization
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : XPhos (10 mol%)
-
Base : K₃PO₄ (3.0 equiv)
-
Solvent : 1,4-Dioxane/H₂O (4:1)
-
Temperature : 90°C
Analytical Characterization and Quality Control
The structural integrity of intermediates and final product is verified through comprehensive spectroscopic analysis:
1H NMR (400 MHz, DMSO-d6) Key Signals
-
δ 8.75 (d, J = 5.2 Hz, 2H, pyridine-H)
-
δ 7.45 (d, J = 5.2 Hz, 2H, pyridine-H)
-
δ 6.32 (s, 1H, dihydropyridinone-H)
-
δ 4.85 (s, 2H, oxazole-CH₂-)
-
δ 2.45 (s, 6H, oxazole-CH₃)
13C NMR (101 MHz, DMSO-d6)
-
167.8 ppm (C=O, dihydropyridinone)
-
159.2 ppm (oxadiazole-C)
-
150.1 ppm (oxazole-C)
-
123.4–140.2 ppm (aromatic carbons)
High-resolution mass spectrometry (HRMS) confirms the molecular formula C18H15N5O3 with a measured [M+H]+ ion at m/z 350.1249 (calculated 350.1254) .
Industrial-Scale Production Considerations
For large-scale manufacturing, continuous flow chemistry approaches have been implemented to enhance safety and efficiency:
-
Oxazole Synthesis : Microreactor systems enable rapid mixing of diketones and hydroxylamine at elevated pressures (5 bar), reducing reaction time to 2 hours with 85% yield .
-
Oxadiazole Formation : Tubular reactors with immobilized base catalysts (e.g., Amberlyst A21) permit solvent-free cyclization, minimizing waste generation .
-
Dihydropyridinone Assembly : Continuous microwave reactors achieve 95% conversion in 10-minute residence times, significantly outperforming batch processes.
Quality control protocols emphasize monitoring of residual palladium (<10 ppm) and solvent content (ICH guidelines) through ICP-MS and GC-MS analysis .
Q & A
Q. What are the key synthetic strategies for preparing 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one?
The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., using POCl₃ as a dehydrating agent) to generate the 1,2,4-oxadiazole moiety .
Dihydropyridinone core construction : Condensation of substituted pyridine derivatives with ketones or aldehydes under basic conditions (e.g., NaOH/K₂CO₃ in ethanol) .
Functionalization : Coupling the oxadiazole and oxazole-methyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Critical parameters : Temperature control (<80°C to avoid decomposition), solvent selection (DMF for polar intermediates), and purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., oxazole methyl groups at δ 2.1–2.3 ppm; pyridyl protons at δ 8.5–8.7 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
- X-ray crystallography (if crystalline): Resolves absolute configuration and bond angles .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase inhibition) .
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Off-target profiling : Use kinome-wide screening or proteome arrays to identify non-specific interactions .
- Solubility adjustments : Optimize DMSO concentration (<1%) or use solubilizing agents (e.g., cyclodextrins) to mitigate aggregation artifacts .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., COX-2 or EGFR kinase) .
- QSAR modeling : Use MOE or RDKit to correlate substituent electronegativity/logP with activity .
- MD simulations : GROMACS for analyzing conformational stability in aqueous/lipid bilayers over 100-ns trajectories .
Q. How should researchers design experiments to assess environmental impact?
- Biodegradation assays : OECD 301F test to measure mineralization in activated sludge .
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .
- Bioaccumulation : LogKₒw determination via shake-flask method (octanol-water partitioning) .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing the oxadiazole-pyridinone scaffold?
- Low yields in cyclocondensation : Optimize stoichiometry (1:1.2 amidoxime:carboxylic acid) and use microwave-assisted synthesis to reduce reaction time .
- Byproduct formation : Monitor intermediates via TLC and employ scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted reagents .
Q. How can researchers improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups at the pyridinone oxygen for enhanced membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
